molecular formula C14H12ClNO2 B5163041 N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide

N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide

Cat. No. B5163041
M. Wt: 261.70 g/mol
InChI Key: LYLALVIXUCNBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide, also known as CHB-001, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. Specifically, N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), both of which are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide exhibits a range of biochemical and physiological effects. For instance, N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. However, one limitation of using N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide. One potential area of research is the development of new drugs based on the structure of N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide that exhibit improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide, which may lead to the discovery of new targets for drug development. Finally, more research is needed to explore the potential therapeutic applications of N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide in other fields of medicine, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide involves the reaction of 5-chloro-2-hydroxybenzoic acid and 3-methylbenzoyl chloride in the presence of a base. This reaction leads to the formation of N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide as a white crystalline solid.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications in the fields of cancer, inflammation, and neurodegenerative diseases. Several studies have demonstrated that N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-3-2-4-10(7-9)14(18)16-12-8-11(15)5-6-13(12)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLALVIXUCNBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.